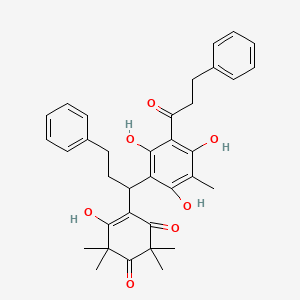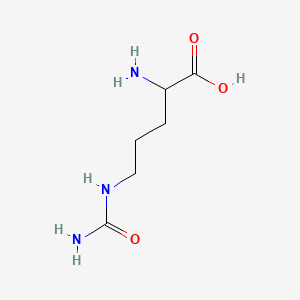
DL-シトルリン
概要
説明
DL-Citrulline is a non-essential amino acid with the molecular formula C₆H₁₃N₃O₃. It is a racemic mixture of D- and L- forms of citrulline. The compound was first isolated from watermelon (Citrullus lanatus), which is reflected in its name. DL-Citrulline plays a crucial role in the urea cycle, helping the body to eliminate ammonia, a toxic byproduct of protein metabolism. It is also involved in the production of nitric oxide, which is essential for vascular health.
科学的研究の応用
DL-Citrulline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other amino acids and peptides.
Biology: Studied for its role in the urea cycle and nitric oxide production.
Medicine: Investigated for its potential to improve cardiovascular health, enhance exercise performance, and treat conditions like erectile dysfunction and hypertension
Industry: Used in the production of dietary supplements and functional foods.
作用機序
Target of Action
DL-Citrulline, also known as L-Citrulline, primarily targets the urea cycle and nitric oxide (NO) synthesis in the body . It is a non-essential amino acid and a precursor of arginine . The conversion of peptidyl-arginine to peptidyl-citrulline plays an important role in promoting tumorigenesis and autoimmunity .
Mode of Action
L-Citrulline is converted to L-Arginine by the enzyme argininosuccinate synthase . L-Arginine is then responsible for citrulline’s therapeutic effects . Many of L-Arginine’s activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO .
Biochemical Pathways
L-Citrulline plays a crucial role in the urea cycle , which is the pathway by which mammals excrete ammonia by converting it into urea . It is also produced as a byproduct of the enzymatic production of nitric oxide from the amino acid arginine, catalyzed by nitric oxide synthase .
Result of Action
L-Citrulline has been claimed to promote energy levels, stimulate the immune system, and help detoxify ammonia (a cell toxin) . It has exhibited hypoglycemic and anti-inflammatory effects in most animal studies . It also plays an important role in widening your blood vessels (vasodilation) and may play a part in muscle building .
Action Environment
The action, efficacy, and stability of L-Citrulline can be influenced by various environmental factors. For instance, the concentration of L-Citrulline in watermelon, its main natural source, depends on the type of cultivar and usually ranges between 0.7 and 3.6 g/kg of fresh weight . This suggests that the environmental conditions under which the watermelon is grown could potentially affect the bioavailability of L-Citrulline.
生化学分析
Biochemical Properties
DL-Citrulline participates in several biochemical reactions. One of its primary roles is in the urea cycle, where it is synthesized from ornithine and carbamoyl phosphate by the enzyme ornithine transcarbamylase. DL-Citrulline is then converted to arginine by the enzyme argininosuccinate synthase and argininosuccinate lyase. This conversion is essential for the production of nitric oxide, a molecule that plays a critical role in vasodilation and blood flow regulation. Additionally, DL-Citrulline interacts with nitric oxide synthase, which catalyzes the production of nitric oxide from arginine .
Cellular Effects
DL-Citrulline has various effects on different cell types and cellular processes. In endothelial cells, DL-Citrulline enhances the production of nitric oxide, leading to improved vasodilation and blood flow. This effect is beneficial for cardiovascular health and can improve exercise performance by increasing oxygen and nutrient delivery to muscles. In immune cells, DL-Citrulline modulates the production of reactive oxygen species and cytokines, which are involved in inflammation and immune responses. Furthermore, DL-Citrulline influences cell signaling pathways, gene expression, and cellular metabolism by regulating the availability of arginine and nitric oxide .
Molecular Mechanism
The molecular mechanism of DL-Citrulline involves several key interactions with biomolecules. DL-Citrulline is taken up by cells through specific transporters and is converted to arginine by the enzymes argininosuccinate synthase and argininosuccinate lyase. Arginine is then used by nitric oxide synthase to produce nitric oxide, which acts as a signaling molecule to induce vasodilation and other physiological effects. DL-Citrulline also affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in nitric oxide production and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Citrulline can vary over time. DL-Citrulline is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function. Long-term studies have shown that DL-Citrulline supplementation can lead to sustained improvements in nitric oxide production, blood flow, and exercise performance. The effects may diminish over time if the supplementation is discontinued, indicating the importance of continuous intake for maintaining its benefits .
Dosage Effects in Animal Models
The effects of DL-Citrulline vary with different dosages in animal models. Low to moderate doses of DL-Citrulline have been shown to improve cardiovascular function, enhance exercise performance, and modulate immune responses without causing adverse effects. High doses of DL-Citrulline may lead to toxicity and adverse effects, such as gastrointestinal discomfort and alterations in metabolic processes. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential risks .
Metabolic Pathways
DL-Citrulline is involved in several metabolic pathways, primarily the urea cycle and nitric oxide synthesis. In the urea cycle, DL-Citrulline is synthesized from ornithine and carbamoyl phosphate and is converted to arginine. This process is crucial for the detoxification of ammonia and the production of nitric oxide. DL-Citrulline also interacts with various enzymes and cofactors involved in these pathways, including ornithine transcarbamylase, argininosuccinate synthase, argininosuccinate lyase, and nitric oxide synthase .
Transport and Distribution
DL-Citrulline is transported and distributed within cells and tissues through specific amino acid transporters. Once inside the cells, DL-Citrulline is converted to arginine, which can then be used for nitric oxide production or other metabolic processes. DL-Citrulline is also distributed to various tissues, including the liver, kidneys, and muscles, where it exerts its physiological effects. The transport and distribution of DL-Citrulline are essential for its bioavailability and effectiveness .
Subcellular Localization
The subcellular localization of DL-Citrulline is primarily in the cytoplasm, where it participates in the urea cycle and nitric oxide synthesis. DL-Citrulline may also be found in other cellular compartments, such as the mitochondria, where it can influence energy metabolism and other cellular functions. The localization of DL-Citrulline is regulated by specific targeting signals and post-translational modifications that direct it to the appropriate cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
DL-Citrulline can be synthesized from L-ornithine monohydrochloride. The process involves treating L-ornithine with copper salts under alkaline conditions to protect the α-amino group. The δ-amino group is then formylated with carbamide. The copper ions are removed using sulfides or organic acids, releasing DL-Citrulline in satisfactory yield .
Industrial Production Methods
Industrial production of DL-Citrulline typically involves the hydrolysis of L-arginine under alkaline conditions. This method is preferred due to its efficiency and suitability for large-scale production. it requires careful control of reaction conditions to minimize by-products such as ornithine and urea .
化学反応の分析
Types of Reactions
DL-Citrulline undergoes several types of chemical reactions, including:
Hydrolysis: Conversion of L-arginine to DL-Citrulline.
Oxidation: Involves the formation of nitric oxide from DL-Citrulline.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrolysis: Alkaline conditions using sodium hydroxide.
Oxidation: Catalyzed by nitric oxide synthase.
Substitution: Various organic solvents and catalysts.
Major Products
Nitric oxide: Formed during the oxidation of DL-Citrulline.
Ornithine: A by-product of hydrolysis reactions.
類似化合物との比較
DL-Citrulline is often compared to other amino acids such as L-arginine and L-ornithine:
DL-Citrulline stands out due to its dual role in both the urea cycle and nitric oxide production, making it a unique and valuable compound in various fields of research and industry.
特性
IUPAC Name |
2-amino-5-(carbamoylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGKLRLOHDJJDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861910 | |
| Record name | 2‐Amino‐5‐(carbamoylamino)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-77-0, 13594-51-9, 372-75-8 | |
| Record name | DL-Citrulline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrulline, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC206276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Citrulline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | citrulline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-2-amino-5-ureidovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.012 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRULLINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OYO2NV4NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DL-Citrulline serves as a key differentiating factor in classifying Brucella species. While all biotypes of Brucella suis can oxidize DL-Citrulline, Brucella melitensis lacks this ability. [, ] This metabolic distinction aids in accurate species identification.
A: All biotypes of Brucella suis can metabolize DL-Citrulline, while Brucella abortus cannot. This metabolic difference helps distinguish between these two closely related species. []
A: Research suggests that some microorganisms, like the phycomycete Catenaria anguillulae, can utilize DL-Citrulline as a sole nitrogen source, although it might not be the most efficient one. [, ]
A: DL-Citrulline, or a closely related metabolite, acts as a direct precursor in the biosynthesis of sinefungin, a nucleoside antifungal antibiotic produced by Streptomyces griseolus. [] Experiments using 14C-labeled DL-Citrulline confirmed its incorporation into the antibiotic. []
A: Studies on infant gut microbiota revealed that exclusively breastfed infants exhibited a higher abundance of DL-Citrulline in their fecal samples compared to mixed-fed or formula-fed infants. [] This difference highlights the impact of feeding practices on gut microbial metabolism and metabolite production.
A: Neonate larvae of the cotton bollworm (Helicoverpa armigera) exhibit a strong attraction to DL-Citrulline present in cotton. [] This suggests a potential role of DL-Citrulline in the feeding behavior and host plant selection of this agricultural pest.
A: DL-Citrulline utilization patterns are employed in the taxonomic classification of bacteria, particularly within the genus Alcaligenes. [] Notably, strains belonging to the high GC content cluster, including Alcaligenes denitrificans, Alcaligenes ruhlandii, and Achromobacter xylosoxidans, can assimilate DL-Citrulline, unlike those in the low GC cluster. [] This metabolic characteristic aids in differentiating these bacterial species.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


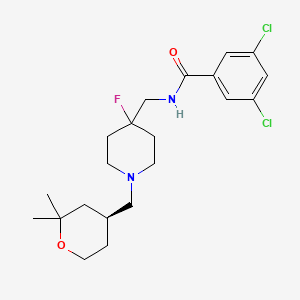

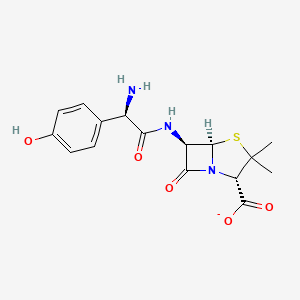
![4-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzene-1,3-dicarboxylic acid;perchlorate](/img/structure/B1265287.png)
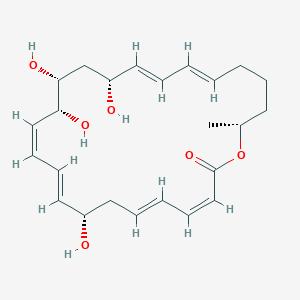
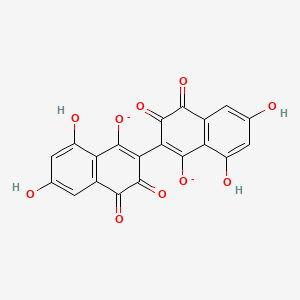
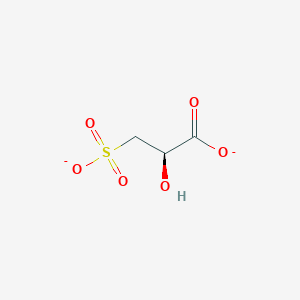
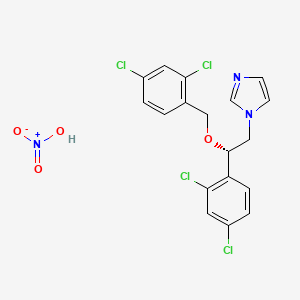
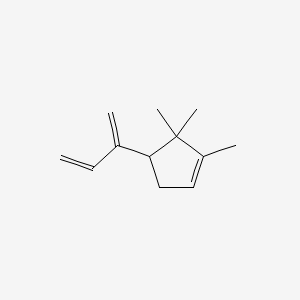
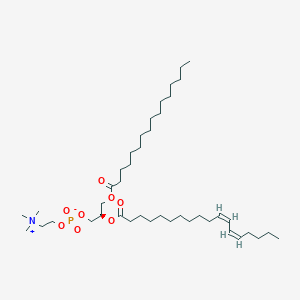

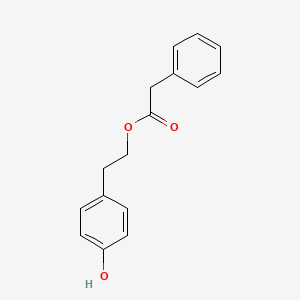
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
